Midostaurin

Descripción general

Descripción

PKC412, también conocido como midostaurina, es un inhibidor de múltiples quinasas que se desarrolló inicialmente como un inhibidor de la proteína quinasa C. Desde entonces, se ha descubierto que inhibe una variedad de quinasas, incluyendo la tirosina quinasa 3 similar a fms, el receptor del factor de crecimiento endotelial vascular, el receptor del factor de crecimiento derivado de plaquetas y el receptor del factor de células madre. PKC412 se utiliza en el tratamiento de la leucemia mieloide aguda con mutaciones de la tirosina quinasa 3 similar a fms y la mastocitosis sistémica avanzada .

Mecanismo De Acción

PKC412 ejerce sus efectos inhibiendo múltiples quinasas, incluyendo la proteína quinasa C, la tirosina quinasa 3 similar a fms, el receptor del factor de crecimiento endotelial vascular y el receptor del factor de crecimiento derivado de plaquetas. Se une al dominio catalítico de estas quinasas, evitando su activación y las vías de señalización posteriores. Esta inhibición conduce al arresto del crecimiento, la apoptosis y la reducción de la angiogénesis en las células cancerosas .

Compuestos Similares:

Sorafenib: Otro inhibidor de múltiples quinasas con actividad contra la tirosina quinasa 3 similar a fms, el receptor del factor de crecimiento endotelial vascular y el receptor del factor de crecimiento derivado de plaquetas.

Sunitinib: Inhibe objetivos similares, incluyendo el receptor del factor de crecimiento endotelial vascular y el receptor del factor de crecimiento derivado de plaquetas.

Singularidad de PKC412: PKC412 es único en su capacidad de inhibir una amplia gama de quinasas, lo que lo hace efectivo contra múltiples tipos de cáncer. Su inhibición específica de las mutaciones de la tirosina quinasa 3 similar a fms en la leucemia mieloide aguda lo diferencia de otros inhibidores de quinasas .

Análisis Bioquímico

Biochemical Properties

Midostaurin plays a significant role in biochemical reactions by inhibiting multiple kinases, including protein kinase C (PKC) subtypes α, β, and γ, as well as FLT3, c-Kit, and VEGFR1/2 . These interactions disrupt essential cell processes, thereby inhibiting cancer cell growth and proliferation. This compound also upregulates endothelial nitric oxide synthase (eNOS) gene expression .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces cell cycle arrest in the G2/M phase and promotes apoptosis in cancer cells . Additionally, this compound influences cell signaling pathways by inhibiting the activation of MAPK and c-fos transcription . These actions result in the suppression of cell growth and proliferation, particularly in cancerous cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding sites of target kinases, thereby inhibiting their autophosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to growth arrest and apoptosis in cancer cells. This compound’s ability to inhibit multiple kinases makes it a potent anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can lead to sustained suppression of cancer cell growth and prolonged survival in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as nausea, vomiting, and lymphocytopenia have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

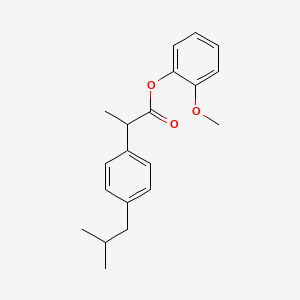

This compound is extensively metabolized by the enzyme CYP3A4 to form two major active metabolites, CGP52421 and CGP62221 . These metabolites retain inhibitory activity against target kinases, contributing to the overall therapeutic effects of this compound. The compound’s metabolism also involves interactions with other enzymes and cofactors, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy. This compound’s distribution is also influenced by its binding to plasma proteins, which can impact its bioavailability and activity.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is known to localize to the Golgi apparatus and endoplasmic reticulum, where it exerts its inhibitory effects on target kinases . This localization is directed by specific targeting signals and post-translational modifications, ensuring that this compound reaches its intended sites of action within the cell.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: PKC412 se sintetiza a través de una serie de reacciones químicas que comienzan con la estaurosporina, un alcaloide indolocarbazólico. La síntesis implica la benzilación de la estaurosporina para formar N-benzoil-estaurosporina, seguida de modificaciones adicionales para introducir los grupos funcionales deseados .

Métodos de Producción Industrial: La producción industrial de PKC412 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de solventes como el dimetilsulfóxido y el etanol, con un control cuidadoso de la temperatura y los tiempos de reacción para lograr el producto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: PKC412 experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Reactivos como halógenos o nucleófilos bajo condiciones específicas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

PKC412 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como una herramienta para estudiar la inhibición de quinasas y las vías de transducción de señales.

Biología: Se investiga por sus efectos sobre la proliferación celular, la apoptosis y la angiogénesis.

Medicina: Aprobado para el tratamiento de la leucemia mieloide aguda con mutaciones de la tirosina quinasa 3 similar a fms y la mastocitosis sistémica avanzada.

Comparación Con Compuestos Similares

Sorafenib: Another multikinase inhibitor with activity against fms-like tyrosine kinase 3, vascular endothelial growth factor receptor, and platelet-derived growth factor receptor.

Sunitinib: Inhibits similar targets, including vascular endothelial growth factor receptor and platelet-derived growth factor receptor.

Uniqueness of PKC412: PKC412 is unique in its ability to inhibit a broad range of kinases, making it effective against multiple types of cancer. Its specific inhibition of fms-like tyrosine kinase 3 mutations in acute myeloid leukemia sets it apart from other kinase inhibitors .

Propiedades

| It potently inhibits multiple receptor tyrosine kinases. Midostaurin and its major active metabolites CGP62221 and CGP52421 inhibit the activity of protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR and WT and/or mutant FLT3 tyrosine kinases. Inhibition of FLT3 receptor signalling cascades induces apoptosis of target leukemia cells expressing target receptors and mast cells, in addition to its antiproliferative activity toward multiple cancer cell lines. Midostaurin also interacts with organic anion transporter (OATP) 1A1 and multidrug resistance protein (MRP)-2 according to preliminary in vitro studies. | |

Número CAS |

120685-11-2 |

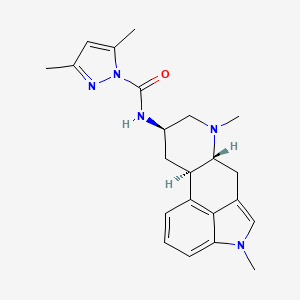

Fórmula molecular |

C35H30N4O4 |

Peso molecular |

570.6 g/mol |

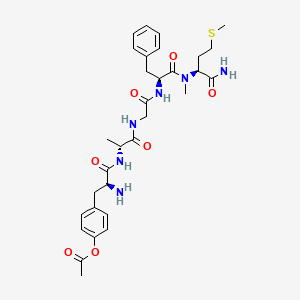

Nombre IUPAC |

N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |

InChI |

InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26+,32-,35+/m1/s1 |

Clave InChI |

BMGQWWVMWDBQGC-AKZXJVOYSA-N |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |

SMILES isomérico |

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |

SMILES canónico |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |

Apariencia |

Solid powder |

melting_point |

235-260 |

| 120685-11-2 | |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

<1mg/mL |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4'-N-benzoyl staurosporine 4'-N-benzoylstaurosporine benzoylstaurosporine CGP 41 251 CGP 41251 CGP-41251 midostaurin N-((9S,10R,11R,13R)-10-methoxy-9-methyl-1-oxo-2,3,10,11,12,13-hexahydro-9,13-epoxy-1H,9H-diindolo(1,2,3-GH:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-11-yl)-n-methylbenzamide PKC 412 PKC-412 PKC412 Rydapt |

Origen del producto |

United States |

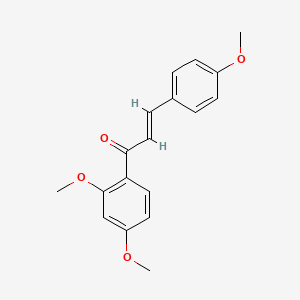

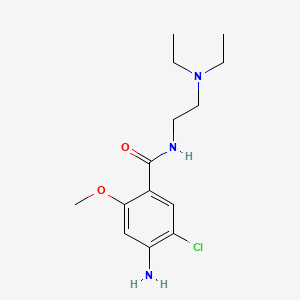

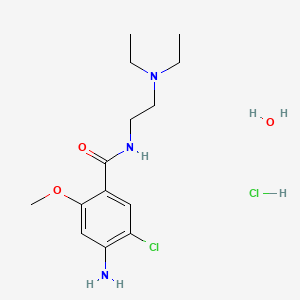

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

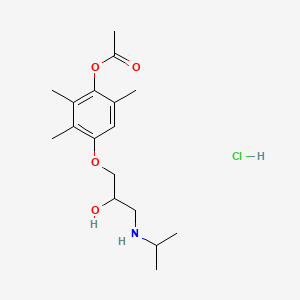

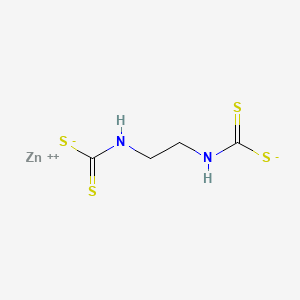

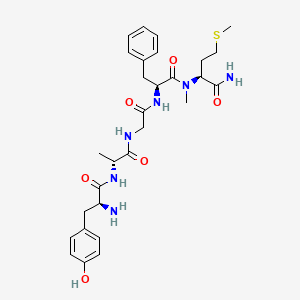

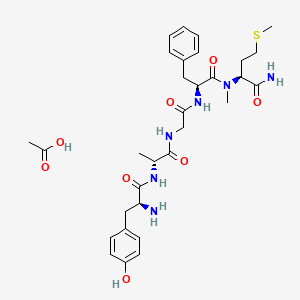

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.